molecular formula C17H16FN3O B11139122 2-(6-fluoro-1H-indol-1-yl)-N-[2-(4-pyridyl)ethyl]acetamide

2-(6-fluoro-1H-indol-1-yl)-N-[2-(4-pyridyl)ethyl]acetamide

Cat. No.: B11139122
M. Wt: 297.33 g/mol
InChI Key: XKMJYOJPZASCKN-UHFFFAOYSA-N
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Description

2-(6-fluoro-1H-indol-1-yl)-N-[2-(4-pyridyl)ethyl]acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-fluoro-1H-indol-1-yl)-N-[2-(4-pyridyl)ethyl]acetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Acetamide Formation: The acetamide moiety can be introduced by reacting the indole derivative with acetic anhydride.

    Pyridyl Substitution: The final step involves the substitution of the pyridyl group using a suitable pyridine derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridyl and indole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole or pyridyl derivatives.

Scientific Research Applications

2-(6-fluoro-1H-indol-1-yl)-N-[2-(4-pyridyl)ethyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(6-fluoro-1H-indol-1-yl)-N-[2-(4-pyridyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-3-yl)acetonitrile: Another indole derivative with similar structural features.

    4,5-diphenyl-1H-imidazole: A compound with a similar indole core but different substituents.

Uniqueness

2-(6-fluoro-1H-indol-1-yl)-N-[2-(4-pyridyl)ethyl]acetamide is unique due to the presence of the fluoro group and the specific substitution pattern, which can impart distinct chemical and biological properties compared to other indole derivatives.

Properties

Molecular Formula

C17H16FN3O

Molecular Weight

297.33 g/mol

IUPAC Name

2-(6-fluoroindol-1-yl)-N-(2-pyridin-4-ylethyl)acetamide

InChI

InChI=1S/C17H16FN3O/c18-15-2-1-14-6-10-21(16(14)11-15)12-17(22)20-9-5-13-3-7-19-8-4-13/h1-4,6-8,10-11H,5,9,12H2,(H,20,22)

InChI Key

XKMJYOJPZASCKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN2CC(=O)NCCC3=CC=NC=C3)F

Origin of Product

United States

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